molecular formula C18H26N6O2 B7051489 N-[2-methyl-5-(oxolan-2-yl)pyrazol-3-yl]-3-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide

N-[2-methyl-5-(oxolan-2-yl)pyrazol-3-yl]-3-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide

Cat. No.: B7051489
M. Wt: 358.4 g/mol
InChI Key: LOGACGSQYPHKJU-UHFFFAOYSA-N
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Description

N-[2-methyl-5-(oxolan-2-yl)pyrazol-3-yl]-3-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide is a complex organic compound featuring multiple heterocyclic structures

Properties

IUPAC Name

N-[2-methyl-5-(oxolan-2-yl)pyrazol-3-yl]-3-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O2/c1-12-9-14(21-20-12)13-5-3-7-24(11-13)18(25)19-17-10-15(22-23(17)2)16-6-4-8-26-16/h9-10,13,16H,3-8,11H2,1-2H3,(H,19,25)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGACGSQYPHKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2CCCN(C2)C(=O)NC3=CC(=NN3C)C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-5-(oxolan-2-yl)pyrazol-3-yl]-3-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, which are then linked to the piperidine and oxolane moieties.

    Pyrazole Formation: The pyrazole rings can be synthesized via the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Piperidine Synthesis: The piperidine ring is often prepared through cyclization reactions involving appropriate amines and carbonyl compounds.

    Coupling Reactions: The final step involves coupling the pyrazole and piperidine intermediates using amide bond formation techniques, typically employing reagents like carbodiimides (e.g., EDCI) and catalysts such as DMAP.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-5-(oxolan-2-yl)pyrazol-3-yl]-3-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole rings, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, N-[2-methyl-5-(oxolan-2-yl)pyrazol-3-yl]-3-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide may exhibit interesting bioactivity due to its heterocyclic components. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, this compound might be explored for its therapeutic potential. The presence of multiple heterocycles suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its structural complexity and stability.

Mechanism of Action

The mechanism of action of N-[2-methyl-5-(oxolan-2-yl)pyrazol-3-yl]-3-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole rings could participate in hydrogen bonding or π-π interactions, while the piperidine and oxolane moieties might enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-methyl-5-(oxolan-2-yl)pyrazol-3-yl]-3-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide: can be compared with other pyrazole-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which can confer distinct chemical and biological properties. This structural complexity allows for diverse interactions and applications that simpler pyrazole derivatives might not exhibit.

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